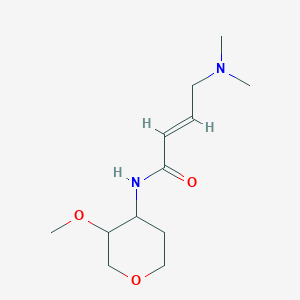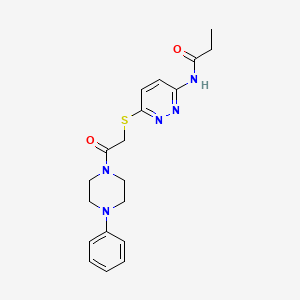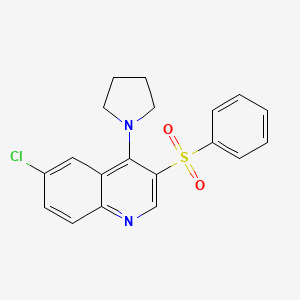
(E)-4-(Dimethylamino)-N-(3-methoxyoxan-4-yl)but-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-4-(Dimethylamino)-N-(3-methoxyoxan-4-yl)but-2-enamide, also known as DMXAA or Vadimezan, is a synthetic compound that has gained significant attention in the scientific community for its potential application in cancer therapy. The compound was initially developed as an antiviral agent but was later found to possess anticancer properties.
作用機序
The mechanism of action of (E)-4-(Dimethylamino)-N-(3-methoxyoxan-4-yl)but-2-enamide is not fully understood. It is believed to activate the innate immune system by inducing the production of cytokines such as tumor necrosis factor-alpha (TNF-α) and interferon-alpha (IFN-α). These cytokines, in turn, activate immune cells such as macrophages and natural killer cells, which can then directly attack tumor cells. This compound has also been shown to inhibit tumor angiogenesis by reducing the production of vascular endothelial growth factor (VEGF).
Biochemical and Physiological Effects
This compound has been shown to induce a variety of biochemical and physiological effects. In preclinical models, this compound has been shown to increase tumor necrosis, reduce tumor growth, and enhance the antitumor activity of other agents. This compound has also been shown to induce fever, hypotension, and leukopenia in animal models and cancer patients.
実験室実験の利点と制限
(E)-4-(Dimethylamino)-N-(3-methoxyoxan-4-yl)but-2-enamide has several advantages for lab experiments. It is easy to synthesize and has a relatively low cost compared to other anticancer agents. This compound has also been shown to possess potent antitumor activity in various preclinical models, making it a promising candidate for further research. However, this compound has several limitations. It has poor solubility in water, which can make it challenging to administer to animals. This compound has also been shown to induce fever, hypotension, and leukopenia in animal models and cancer patients, which can limit its clinical use.
将来の方向性
There are several future directions for (E)-4-(Dimethylamino)-N-(3-methoxyoxan-4-yl)but-2-enamide research. One area of interest is to investigate the mechanism of action of this compound further. Understanding how this compound activates the immune system and inhibits tumor angiogenesis can help researchers develop more effective cancer therapies. Another area of interest is to evaluate the safety and efficacy of this compound in combination with other anticancer agents. Finally, researchers can investigate ways to improve the solubility of this compound, which can make it easier to administer to animals and cancer patients.
Conclusion
In conclusion, this compound is a synthetic compound that has gained significant attention in the scientific community for its potential application in cancer therapy. This compound has been shown to possess potent antitumor activity in various preclinical models and has been evaluated in clinical trials. This compound activates the immune system and inhibits tumor angiogenesis, but its mechanism of action is not fully understood. This compound has several advantages for lab experiments, but its solubility and side effects can limit its clinical use. There are several future directions for this compound research, including investigating its mechanism of action, evaluating its safety and efficacy in combination with other anticancer agents, and improving its solubility.
合成法
(E)-4-(Dimethylamino)-N-(3-methoxyoxan-4-yl)but-2-enamide is synthesized using a multi-step process starting from 2-bromo-4'-methoxyacetophenone. The first step involves the conversion of 2-bromo-4'-methoxyacetophenone to 2-bromo-4'-methoxychalcone, which is then reacted with dimethylamine to form (E)-4-(dimethylamino)-N-(3-methoxyphenyl)but-2-enamide. This intermediate product is then reacted with ethyl chloroformate and sodium methoxide to form this compound.
科学的研究の応用
(E)-4-(Dimethylamino)-N-(3-methoxyoxan-4-yl)but-2-enamide has been extensively studied for its potential application in cancer therapy. It has been shown to possess potent antitumor activity in various preclinical models, including lung, breast, and colon cancer. This compound has also been shown to enhance the activity of other anticancer agents such as cisplatin and paclitaxel. Clinical trials have been conducted to evaluate the safety and efficacy of this compound in cancer patients, but the results have been mixed.
特性
IUPAC Name |
(E)-4-(dimethylamino)-N-(3-methoxyoxan-4-yl)but-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O3/c1-14(2)7-4-5-12(15)13-10-6-8-17-9-11(10)16-3/h4-5,10-11H,6-9H2,1-3H3,(H,13,15)/b5-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYHFKPLTVBZDAI-SNAWJCMRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC=CC(=O)NC1CCOCC1OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C/C=C/C(=O)NC1CCOCC1OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-{[(4-Bromophenyl)carbamoyl]amino}propanoic acid](/img/structure/B2823033.png)
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylcyclohexanesulfonamide](/img/structure/B2823037.png)
![N-[(3-Bromo-1,2-oxazol-5-yl)methyl]-2-chloropropanamide](/img/structure/B2823038.png)
![2-(2-(4-methoxyphenyl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(4-nitrophenyl)acetamide](/img/structure/B2823039.png)


![methyl 2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetate](/img/structure/B2823043.png)
![5-chloro-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B2823044.png)
![N-(4-{[3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]amino}phenyl)acetamide](/img/structure/B2823046.png)

![3-(2-ethoxyethyl)-1-methyl-7-phenyl-8-(4-(trifluoromethyl)phenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)

